Acid Stability: F-ddA vs. ddA — 24-Hour Integrity vs. 35-Second Half-Life Under Acidic Conditions
The most immediate differentiator of 2-fluoro-2',3'-dideoxyadenosine (2'-F-ddA) over its parent compound ddA is resistance to acid-catalyzed hydrolysis of the N-glycosidic bond. Under acidic conditions identical to those that degrade ddA, 2'-F-ddA exhibits no detectable decomposition after 24 hours [1]. By contrast, ddA has a measured half-life of merely 35 seconds under the same acidic conditions [1]. This stability difference is attributable to the electron-withdrawing 2'-fluoro substituent, which stabilizes the glycosidic bond against proton-catalyzed cleavage.
| Evidence Dimension | Acid-catalyzed deglycosylation stability |
|---|---|
| Target Compound Data | No decomposition after 24 hours |
| Comparator Or Baseline | 2',3'-dideoxyadenosine (ddA): half-life = 35 seconds |
| Quantified Difference | >2,400-fold longer half-life (qualitative; exact half-life of F-ddA not reached within 24-hour observation window) |
| Conditions | Acidic conditions relevant to gastric pH; NIH Intramural Research Report, 1987 |
Why This Matters
This stability difference directly determines whether an oral dosage form is even feasible—ddA cannot survive gastric transit, while F-ddA can, making F-ddA the only viable candidate of the two for oral formulation research or any protocol requiring acid handling.
- [1] Dideoxynucleosides as Potential Anti-AIDS Drugs. NIH Intramural Research Project 1Z01CM006173-03, National Cancer Institute, 1987. View Source
